molecular formula C11H6N2O3S2 B1459941 Dehydroluciferin CAS No. 20115-09-7

Dehydroluciferin

Cat. No.: B1459941
CAS No.: 20115-09-7
M. Wt: 278.3 g/mol
InChI Key: CYCGRDQQIOGCKX-UHFFFAOYSA-N
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Description

Dehydroluciferin is a member of the class of 1,3-thiazolemonocarboxylic acids that is 1,3-thiazole-4-carboxylic acid in which the hydrogen at position 2 has been replaced by a 6-hydroxy-1,3-benzothiazol-2-yl group. It has a role as a luciferin and an animal metabolite. It is a 1,3-thiazolemonocarboxylic acid, a member of benzothiazoles, a member of phenols and a biaryl.

Mechanism of Action

Target of Action

Dehydroluciferin primarily targets the enzyme known as firefly luciferase . This enzyme is a member of the acyl-adenylate/thioester-forming superfamily of enzymes and plays a crucial role in the bioluminescence mechanism of fireflies .

Mode of Action

this compound interacts with firefly luciferase by acting as a potent inhibitor of the luminescence reaction . It is an oxidative breakdown product of luciferin, and its formation in the detection reagent is responsible for the decreased ability to detect ATP .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the luminescence mechanism catalyzed by firefly luciferase . This mechanism involves the oxidation of firefly luciferin with molecular oxygen to emit light . This compound, being a potent inhibitor, disrupts this process, thereby affecting the luminescence .

Pharmacokinetics

It is known that this compound is an oxidative breakdown product of luciferin . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of the luminescence reaction catalyzed by firefly luciferase . This results in a decreased ability to detect ATP, which is a crucial aspect of many biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of ATP and the enzyme firefly luciferase is necessary for the luminescence reaction to occur . Additionally, the stability of this compound can be affected by factors such as temperature and pH . .

Biochemical Analysis

Biochemical Properties

Dehydroluciferin is known to interact with various enzymes and proteins, particularly luciferase. It acts as a potent inhibitor of luciferase, thereby affecting the bioluminescence reaction. The interaction between this compound and luciferase involves the binding of this compound to the active site of the enzyme, preventing the oxidation of luciferin and subsequent light emission . Additionally, this compound can be formed through the chemical oxidation of luciferin by agents such as ferricyanide .

Cellular Effects

This compound influences cellular processes by inhibiting the bioluminescence reaction in cells expressing luciferase. This inhibition can affect cell signaling pathways that rely on bioluminescent markers for monitoring gene expression and cellular metabolism. By preventing the oxidation of luciferin, this compound reduces the production of light, which is often used as a readout in various biochemical assays . This inhibition can be utilized to study the regulation of gene expression and the impact of bioluminescence on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of luciferase, where it acts as a competitive inhibitor. This binding prevents the enzyme from catalyzing the oxidation of luciferin, thereby inhibiting the production of light. This compound also interacts with other biomolecules, such as coenzyme A, in the presence of ATP and magnesium ions, forming a complex that further inhibits luciferase activity . This inhibition can lead to changes in gene expression and cellular metabolism by affecting the bioluminescence-based signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under certain conditions, but its inhibitory effects on luciferase can decrease over time as the compound degrades . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro assays where bioluminescence is used as a readout. The stability of this compound is crucial for its effectiveness as an inhibitor in these assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit luciferase activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and metabolism . Threshold effects have been observed, where a certain concentration of this compound is required to achieve effective inhibition of luciferase. These dosage-dependent effects are important for determining the appropriate use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the bioluminescence reaction. It is formed as a product of the oxidation of luciferin and can be further metabolized by enzymes such as luciferase The interaction of this compound with these enzymes affects the overall metabolic flux and levels of metabolites involved in the bioluminescence process

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its inhibitory effects on luciferase . The transport and distribution of this compound are critical for its function as an inhibitor and its potential use in bioluminescence-based assays.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It is often localized in cellular compartments where luciferase is present, such as the cytoplasm and mitochondria . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it can effectively inhibit luciferase activity. Understanding the subcellular localization of this compound is important for optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCGRDQQIOGCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347299
Record name Dehydroluciferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20115-09-7
Record name Dehydroluciferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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